molecular formula C11H12O4 B1253153 4-Methoxy-4-oxo-3-phenylbutanoic acid

4-Methoxy-4-oxo-3-phenylbutanoic acid

Cat. No. B1253153
M. Wt: 208.21 g/mol
InChI Key: KFUIOHIUIZFOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-4-oxo-3-phenylbutanoic acid is a dicarboxylic acid monoester that is methyl succinate substituted at position 2 by a phenyl group. It is a dicarboxylic acid monoester and a methyl ester. It derives from a succinic acid. It is a conjugate acid of a 4-methoxy-4-oxo-3-phenylbutanoate.

Scientific Research Applications

Synthesis Optimization

4-Methoxy-4-oxo-3-phenylbutanoic acid plays a crucial role in the synthesis of 2-oxo-4-phenylbutanoic acid (OPBA), which is a significant substrate for the production of angiotensin-converting enzyme (ACE) inhibitor drug precursors. Research by Ahmad, Oh, and Shukor (2011) focused on optimizing the synthesis process of OPBA using response surface methodology and central-composite rotatable design. They achieved a high yield of 98% under optimal conditions, demonstrating the efficiency of empirical models in synthesizing OPBA (Ahmad, Oh, & Shukor, 2011).

Application in Enzyme Inhibition

The compound is also used in the synthesis of N-(substituted benzothiazol-2-yl)amides, which are evaluated for their anticonvulsant and neuroprotective effects. Hassan, Khan, and Amir (2012) identified a derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, as a potent anticonvulsant and neuroprotective agent, indicating the compound's potential in developing new anticonvulsants (Hassan, Khan, & Amir, 2012).

Microbial Reduction Application

In the field of biotechnology, this compound is used in the microbial reduction of ethyl 2-oxo-4-phenylbutanoate to produce ethyl (R)-2-hydroxy-4-phenylbutanoate. This intermediate is valuable for synthesizing various anti-hypertension drugs. Oda et al. (1998) achieved high enantiomeric excess and chemical purity in this process, highlighting its effectiveness for pharmaceutical applications (Oda, Inada, Kobayashi, & Ohta, 1998).

Role in Toxin Analysis

This acid is instrumental in the analysis of microcystins (MCs), where oxidation produces 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB). Wu et al. (2009) optimized the oxidation conditions for MCs in cyanobacterial samples, enhancing the method's sensitivity and accuracy for environmental toxin analysis (Wu, Xiao, Li, Wang, Chen, & Chen, 2009).

Asymmetric Synthesis

The compound is also used in asymmetric synthesis. For example, Zhu et al. (2010) achieved a direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to 2-hydroxy-4-arylbutanoic acids with high enantioselectivity. This method is useful for synthesizing common intermediates for ACE inhibitors (Zhu, Meng, Fan, Xie, & Zhang, 2010).

properties

Product Name

4-Methoxy-4-oxo-3-phenylbutanoic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-methoxy-4-oxo-3-phenylbutanoic acid

InChI

InChI=1S/C11H12O4/c1-15-11(14)9(7-10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)

InChI Key

KFUIOHIUIZFOOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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